D-Fructose-d4
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Overview
Description
D-Fructose-d4: is a deuterated form of D-fructose, a naturally occurring ketohexose. The “d4” indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study reaction mechanisms due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-d4 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The process can be catalyzed by enzymes or chemical catalysts that facilitate the incorporation of deuterium into the fructose molecule.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of glucose using genetically modified microorganisms that can incorporate deuterium into the resulting fructose. This method ensures a high yield and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Fructose-d4 can undergo oxidation reactions to form various products, such as D-gluconic acid-d4.
Reduction: Reduction of this compound can yield D-sorbitol-d4.
Isomerization: this compound can be isomerized to D-glucose-d4 under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Isomerization: Enzymes like glucose isomerase can catalyze the isomerization process.
Major Products:
Oxidation: D-Gluconic acid-d4
Reduction: D-Sorbitol-d4
Isomerization: D-Glucose-d4
Scientific Research Applications
Chemistry: D-Fructose-d4 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in elucidating the role of fructose in various biochemical processes.
Biology: In biological research, this compound is used to study the effects of fructose on cellular functions and metabolic pathways. It is particularly useful in investigating the role of fructose in diseases such as diabetes and obesity.
Medicine: this compound is employed in medical research to develop diagnostic tools and therapeutic strategies. Its unique properties allow for precise tracking of metabolic changes in the body.
Industry: In the food industry, this compound can be used to study the stability and behavior of fructose in various food products. It also aids in the development of new sweeteners and food additives.
Mechanism of Action
The mechanism of action of D-Fructose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This allows researchers to study the detailed mechanisms of fructose metabolism and its effects on cellular processes.
Comparison with Similar Compounds
D-Glucose-d4: Another deuterated sugar used in metabolic studies.
D-Galactose-d4: Used to study galactose metabolism.
D-Mannose-d4: Employed in research on mannose-related pathways.
Uniqueness: D-Fructose-d4 is unique due to its ketohexose structure, which differentiates it from aldohexoses like D-glucose and D-galactose. Its specific metabolic pathways and reactions make it a valuable tool in studying fructose-specific processes and their implications in health and disease.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D |
InChI Key |
BJHIKXHVCXFQLS-AKSNJQKCSA-N |
Isomeric SMILES |
[2H][C@]([C@@H](C(=O)CO)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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